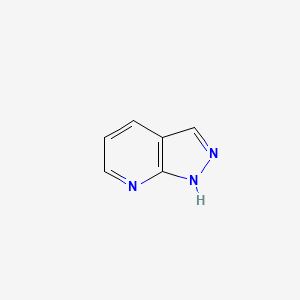

7-Azaindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLRTOYGRNLSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949861 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-71-6, 271-73-8 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Azaindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, synthesis, and biomedical applications of 7-azaindole (B17877), a pivotal scaffold in modern medicinal chemistry.

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a bioisostere of indole (B1671886), where a nitrogen atom replaces the carbon atom at the 7-position of the indole ring.[3] This substitution imparts unique physicochemical and pharmacological properties, often leading to improved biological activity, solubility, and metabolic stability in drug candidates.[4] Its ability to act as a versatile scaffold has led to its incorporation into numerous clinically approved drugs and investigational compounds, particularly as kinase inhibitors in oncology.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 7-azaindole for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of 7-azaindole consists of a fused pyridine (B92270) and pyrrole (B145914) ring system. This arrangement results in a unique electronic distribution and reactivity profile.

Chemical Structure:

Caption: Chemical structure of 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).

Physicochemical Properties

The key physicochemical properties of 7-azaindole are summarized in the table below. These properties are crucial for its application in drug design and development, influencing factors such as solubility, membrane permeability, and oral bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [7][8][9] |

| Molecular Weight | 118.14 g/mol | [2][7][8][9][10] |

| Melting Point | 105-107 °C | [2][8][9][10] |

| Boiling Point | 270 °C | [10][11] |

| pKa | 7.69 ± 0.20 (Predicted) | [1][10] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol, ethanol, acetonitrile, and THF. | [1][6][10][12][13] |

| LogP | 1.18760 | [14] |

Spectroscopic Properties

The spectroscopic properties of 7-azaindole are essential for its identification and characterization.

| Spectroscopy | Key Features and Wavelengths | Reference |

| ¹H NMR | Spectra available. | [10][15] |

| ¹³C NMR | Spectra available. | [5] |

| IR | Gas-phase IR spectrum has been recorded and assigned. | [1][3][14] |

| UV-Vis | Absorption maximum at 287 nm in water (pH 7). | [2][12] |

| Fluorescence | Emission maximum at 395 nm in water (pH 7). The fluorescence spectrum is bimodal in alcohols. | [2][16] |

Synthesis of 7-Azaindole

Several synthetic methods have been developed for the preparation of the 7-azaindole core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes

A simplified workflow for common synthetic approaches to the 7-azaindole scaffold is depicted below.

Caption: Overview of common synthetic routes to the 7-azaindole core.

Experimental Protocols

1. Bartoli Indole Synthesis

The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8]

-

Reactants: Ortho-substituted nitroarene or nitrosoarene, Alkenyl Grignard Reagent.[8]

-

Reagents: Solvent (THF, Bu₂O, or Et₂O), Acid for work-up.[8]

-

General Procedure:

-

The ortho-substituted nitroarene is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to a low temperature (typically -40 °C to -78 °C).

-

An excess of the vinyl Grignard reagent (usually 3-4 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at low temperature for a specified period.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the 7-substituted indole.

-

2. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[11][13]

-

Reactants: (Substituted) Phenylhydrazine, Aldehyde or Ketone.[13]

-

Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[13]

-

General Procedure:

-

The arylhydrazine and the carbonyl compound are mixed, often in the presence of a catalyst and a solvent (e.g., acetic acid, ethanol).

-

The mixture is heated to form the corresponding phenylhydrazone intermediate.

-

The phenylhydrazone is then subjected to acidic conditions and heated to induce cyclization and elimination of ammonia.

-

The reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Applications in Drug Development

7-Azaindole is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[6] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site mimics the binding of the natural substrate, ATP.[6]

Kinase Inhibition and Signaling Pathways

1. BRAF Kinase Inhibition

Vemurafenib, a potent BRAF kinase inhibitor approved for the treatment of melanoma, features a 7-azaindole core.[6] The 7-azaindole moiety forms two crucial hydrogen bonds with the hinge region of the BRAF kinase, contributing significantly to its inhibitory activity. The BRAF signaling pathway is a key component of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[17]

Caption: Simplified BRAF signaling pathway and the point of inhibition by 7-azaindole-based drugs like Vemurafenib.

2. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

7-Azaindole derivatives have also been developed as selective and covalent inhibitors of FGFR4, a promising target for the treatment of hepatocellular carcinoma.[4] These inhibitors effectively block the FGF19/FGFR4 signaling pathway, leading to the suppression of tumor cell proliferation.[4][18]

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 7-azaindole derivatives.

Experimental Protocol: Kinase Inhibition Assay

A general workflow for assessing the inhibitory activity of 7-azaindole derivatives against a target kinase is outlined below.

Caption: A typical experimental workflow for a kinase inhibition assay.

Detailed Methodology (Example: ADP-Glo™ Kinase Assay):

-

Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in an appropriate solvent (e.g., DMSO).

-

Assay Setup: In a multi-well plate, add the following components in order:

-

The target kinase in kinase buffer.

-

The test compound at various concentrations.

-

A mixture of the kinase substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for a set time (e.g., 40 minutes).

-

Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for a set time (e.g., 30 minutes).

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

7-Azaindole stands out as a remarkably versatile and valuable scaffold in contemporary drug discovery and development. Its unique chemical structure and properties have enabled the creation of potent and selective modulators of various biological targets, most notably protein kinases. The continued exploration of novel synthetic routes and the deeper understanding of its interactions with biological systems will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists to leverage the full potential of the 7-azaindole core in their research endeavors.

References

- 1. 7-Azaindole (271-63-6) IR Spectrum [chemicalbook.com]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 10. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 7-Azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 7-azaindole (B17877) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the 7-azaindole scaffold, a bioisostere of indole (B1671886) and purine, allow for versatile interactions with biological targets, leading to a wide range of therapeutic applications.[1][2] This document details key synthetic methodologies, comprehensive characterization techniques, and relevant biological activities, with a focus on their role as kinase inhibitors.

Synthetic Methodologies

The construction of the 7-azaindole core can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include classical indole syntheses adapted for the pyridine (B92270) ring system and modern cross-coupling reactions.

Classical Ring-Forming Reactions

Chichibabin Cyclization: This method involves the condensation of a 2-halo-3-picoline with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the 7-azaindole ring.[1][3] The reaction proceeds through the formation of a benzyllithium (B8763671) intermediate, which then undergoes cyclization.[3]

Hemetsberger–Knittel Synthesis: This approach is utilized for the synthesis of 7-azaindole-2-carboxylates and involves the thermal or base-catalyzed decomposition of α-azido-β-aryl-acrylates derived from pyridine carbaldehydes.[4][5]

Modern Cross-Coupling Strategies

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the 7-azaindole nucleus. The Sonogashira coupling, which involves the reaction of a halo-aminopyridine with a terminal alkyne, is a widely used method to construct the pyrrole (B145914) ring.[6][7][8] Subsequent cyclization of the alkyne intermediate yields the 7-azaindole core.[7][8]

Characterization Techniques

The structural elucidation and purity assessment of synthesized 7-azaindole derivatives are crucial steps. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of 7-azaindole derivatives. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic rings provide valuable information about the substitution pattern and electronic environment. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used for unambiguous assignment of signals.[9][10][11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[9]

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of crystalline 7-azaindole derivatives. This technique reveals precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships and for structure-based drug design.[12][13][14][15]

Data Presentation

Synthesis of 7-Azaindole Derivatives: Reaction Yields

| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| 1 | Chichibabin Cyclization | 2-Fluoro-3-picoline, Benzonitrile (B105546) | 2-Phenyl-7-azaindole | 82 | [3] |

| 2 | Sonogashira Coupling/Cyclization | 2-Amino-3-iodopyridine (B10696), Phenylacetylene (B144264) | 2-Phenyl-7-azaindole | 90 | [6] |

| 3 | Hemetsberger-Knittel Synthesis | 2-Chloro-pyridine-4-carbaldehyde, Ethyl azidoacetate | Methyl 5-chloro-7-azaindole-2-carboxylate | - |

Yields are reported as isolated yields.

Biological Activity of 7-Azaindole Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Vemurafenib | B-RAF (V600E) | 31 | - | [2] |

| Compound 24 | FGFR4 | 1.9 | - | [16] |

| Compound 30 | FGFR4 | 3.5 | - | [16] |

| Compound B13 | PI3Kα | 0.23 | - | [17] |

| Compound B14 | PI3Kα | 0.28 | - | [17] |

| Compound C1 | PI3Kα | 0.21 | - | [17] |

| Compound C2 | PI3Kα | 0.20 | - | [17] |

| Compound 4a | Erk5 | 6.23 µg/mL | A549 | [18] |

| Compound 5j | Erk5 | 4.56 µg/mL | A549 | [18] |

Spectroscopic Data for 7-Azaindole

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| H-2 | 7.49 |

| H-3 | 6.49 |

| H-4 | 7.96 |

| H-5 | 7.04 |

| H-6 | 8.24 |

| N-H | 12.00 |

| ¹³C NMR | |

| C-2 | 127.3 |

| C-3 | 100.4 |

| C-3a | 121.2 |

| C-4 | 128.8 |

| C-5 | 115.8 |

| C-6 | 142.9 |

| C-7a | 148.8 |

Data for unsubstituted 7-azaindole in CDCl₃.[19]

Experimental Protocols

General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of 7-azaindole derivatives.

Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[3]

To a solution of lithium diisopropylamide (LDA) (2.1 equiv) in tetrahydrofuran (B95107) (THF) at -40 °C is added 2-fluoro-3-picoline (1.0 equiv). After stirring for 1 hour, benzonitrile (1.05 equiv) is added to the reaction mixture. The solution is stirred for an additional 2 hours at -40 °C. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenyl-7-azaindole.

Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Cyclization[6]

To a solution of 2-amino-3-iodopyridine (1.0 equiv) and phenylacetylene (1.2 equiv) in a suitable solvent (e.g., DMF or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). A base (e.g., triethylamine (B128534) or diisopropylethylamine) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting materials are consumed (monitored by TLC). After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude 3-(phenylethynyl)pyridin-2-amine is then subjected to cyclization by treatment with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., DMF) at an elevated temperature to yield 2-phenyl-7-azaindole. The product is purified by column chromatography.

Signaling Pathway Visualization

Many 7-azaindole derivatives exhibit their biological activity by inhibiting protein kinases involved in cell signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[17][20][21][22]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 7-azaindole derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]

- 20. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic properties of 7-azaindole (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877) (7AI), a heterocyclic aromatic compound, serves as a crucial structural motif in numerous biologically active molecules and is a valuable fluorescent probe in biochemical and biophysical research.[1][2][3] Its photophysical properties, particularly its absorption and fluorescence characteristics, are highly sensitive to the local environment, making it an excellent tool for investigating molecular interactions, protein structure and dynamics, and DNA base pairing.[1][4][5] This guide provides an in-depth overview of the spectroscopic properties of 7-azaindole, focusing on its UV-Vis absorption and fluorescence, with a particular emphasis on the well-documented phenomenon of excited-state intramolecular proton transfer (ESIPT).

UV-Vis Absorption and Fluorescence Properties

The electronic absorption and emission spectra of 7-azaindole are characterized by transitions involving its π-electron system. The absorption spectrum typically exhibits a maximum in the ultraviolet region, while the fluorescence emission is observed at longer wavelengths in the UV-A or violet region of the electromagnetic spectrum. These properties are significantly influenced by the solvent environment due to specific and non-specific interactions.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in modulating the spectroscopic properties of 7-azaindole.[4] In non-polar solvents, 7-azaindole exhibits a single fluorescence emission band. However, in protic solvents such as alcohols, a dual fluorescence is often observed, consisting of a normal Stokes-shifted emission and a significantly red-shifted emission band.[4][6] This phenomenon is attributed to the formation of a tautomeric species in the excited state via ESIPT, a process facilitated by a cyclic hydrogen-bonded complex with the solvent molecules.[6] In aqueous solutions, the fluorescence spectrum of 7-azaindole is dominated by a single emission band, although evidence for a small fraction of tautomer formation has been reported.[4][7]

The following table summarizes the key spectroscopic parameters of 7-azaindole in various solvents.

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence λmax (nm) | Quantum Yield (ΦF) | Reference |

| Water (pH 7) | 287 | Not Reported | 395 | 0.023 | [7][8] |

| Methanol | 287 | Not Reported | 374, 505 | Not Reported | [4][7] |

| Dichloromethane | Not Reported | Not Reported | Not Reported | Not Reported | [9] |

| TBE Buffer (pH 8.2) | Not Reported | Not Reported | 386 | 0.023 | [8] |

Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of 7-azaindole's photophysics is its ability to undergo excited-state intramolecular proton transfer (ESIPT). In the ground state, 7-azaindole exists predominantly in its normal form. Upon photoexcitation, the acidity of the pyrrolic N-H proton increases, while the basicity of the pyridinic nitrogen atom also increases. This electronic rearrangement facilitates the transfer of a proton from the N1 to the N7 position, either through a dimer interface or mediated by solvent molecules, leading to the formation of an excited-state tautomer.[10][11][12][13][14] This tautomer is responsible for the large Stokes-shifted fluorescence.

The ESIPT process in 7-azaindole can be either a concerted double-proton transfer in the case of the dimer or a stepwise process mediated by protic solvent molecules.[13][14] The dynamics of this process are ultrafast, typically occurring on the picosecond timescale.[13]

Experimental Protocols

The characterization of the spectroscopic properties of 7-azaindole involves standard techniques in UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Solutions of 7-azaindole are prepared in the desired solvent at a concentration typically in the micromolar range. High-purity solvents are essential to avoid interference from impurities.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum. A quartz cuvette with a defined path length (e.g., 1 cm) is used to hold the sample.

-

Measurement: The absorbance is scanned over a wavelength range that covers the expected absorption bands of 7-azaindole (e.g., 250-400 nm). A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

-

Sample Preparation: Solutions are prepared similarly to those for absorption measurements, often at lower concentrations to avoid inner filter effects. The solutions should be optically dilute (absorbance at the excitation wavelength < 0.1).

-

Instrumentation: A spectrofluorometer equipped with a light source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Measurement: An excitation wavelength (λex) corresponding to an absorption maximum of 7-azaindole is selected. The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range red-shifted from the excitation wavelength. The wavelength of maximum fluorescence intensity (λem) is determined. For quantum yield measurements, a standard fluorophore with a known quantum yield is used as a reference.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for UV-Vis and fluorescence analysis of 7-azaindole.

Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Azaindole Dimer

Caption: ESIPT pathway in the 7-azaindole dimer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [kb.osu.edu]

- 3. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. barbatti.org [barbatti.org]

- 13. Excited-State Intramolecular Proton Transfer: A Short Introductory Review [mdpi.com]

- 14. Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Intricacies of 7-Azaindole: A Deep Dive into Tautomerism and Proton Transfer Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

7-azaindole (B17877), a bicyclic aromatic compound, has garnered significant attention in the scientific community, particularly for its intriguing photophysical properties and its role as a versatile scaffold in drug discovery.[1][2][3][4] Its structural similarity to the purine (B94841) bases of DNA has also made it a model system for studying fundamental biological processes like photo-induced mutations.[5][6] At the heart of its unique characteristics lies the phenomenon of tautomerism and the associated mechanisms of proton transfer, which are highly sensitive to the molecular environment. This technical guide provides a comprehensive overview of the core principles governing 7-azaindole tautomerism, detailing the various proton transfer pathways, summarizing key quantitative data, and outlining the experimental and computational methodologies used in its investigation.

Tautomeric Forms of 7-Azaindole

7-azaindole primarily exists in two tautomeric forms: the "normal" 1H-tautomer and the 7H-tautomer. The 1H-form, with the proton on the pyrrolic nitrogen (N1), is the more stable tautomer in the ground state.[7][8] The 7H-form, where the proton has transferred to the pyridinic nitrogen (N7), is generally higher in energy.[8] The interconversion between these two forms is the essence of 7-azaindole's tautomerism and is typically triggered by photoexcitation, leading to a process known as Excited-State Intramolecular Proton Transfer (ESIPT).

Mechanisms of Proton Transfer

The transfer of a proton in 7-azaindole can occur through several distinct mechanisms, largely dependent on the molecular assembly (monomer vs. dimer) and the surrounding solvent environment.

Double Proton Transfer in the 7-Azaindole Dimer

In nonpolar solvents or in the gas phase, 7-azaindole can form a doubly hydrogen-bonded dimer, which serves as a classic model for studying cooperative proton transfer.[5][6] Upon electronic excitation, this dimer undergoes an excited-state double proton transfer (ESDPT). A long-standing debate has centered on whether this process is concerted (both protons transfer simultaneously) or stepwise (one proton transfers first, followed by the second).[9][10][11]

Recent high-level computational simulations and time-resolved spectroscopy experiments have provided strong evidence against a stable intermediate, suggesting that the stepwise mechanism is kinetically and energetically unfavorable.[9] An internal conversion pathway after the first proton transfer appears to block the completion of the stepwise process.[9] Therefore, the concerted mechanism is now widely considered the dominant pathway for ESDPT in the 7-azaindole dimer.[9][12]

Solvent-Assisted Proton Transfer

For the 7-azaindole monomer, proton transfer is often mediated by solvent molecules, particularly those capable of forming hydrogen bonds, such as water and alcohols.[13][14][15] In these cases, a cyclic complex is formed between 7-azaindole and one or more solvent molecules, creating a "proton wire" that facilitates the transfer.[13][16]

-

In alcohols: The fluorescence spectrum of 7-azaindole is often bimodal, with a higher energy band from the "normal" species and a lower-energy band from the tautomer.[13] The tautomerization is typically mediated by a single alcohol molecule forming a cyclic complex.[13]

-

In water: The situation is more complex. While water can catalyze the proton transfer, the majority of 7-azaindole molecules in an aqueous environment may exist in a "blocked" state of solvation that is not conducive to tautomerization.[12][13] Only a small population of molecules form the necessary cyclic complex to undergo proton transfer.[13] Theoretical studies suggest that two water molecules can effectively assist in a triple proton transfer event.[17]

Quantitative Data Summary

The study of 7-azaindole tautomerism has yielded a range of quantitative data that is crucial for understanding the dynamics and thermodynamics of the proton transfer processes.

Table 1: Kinetic Data for 7-Azaindole Proton Transfer

| System | Process | Rate Constant / Time Constant | Kinetic Isotope Effect (kH/kD) | Reference(s) |

| 7-Azaindole Dimer (in solution) | ESDPT | 1.1 ps | - | [12] |

| 7-Azaindole in Methanol (B129727) | ESDPT (rise time of tautomer) | 150 ps (at room temp.) | ~3 | [13] |

| 7-Azaindole in Water | Tautomerization (of a small population) | ~70 ps | - | [13] |

| 7-Azaindole in Methanol Reverse Micelles | Double Proton Transfer | 90 ps | 5 | [18] |

Table 2: Spectroscopic and Photophysical Data

| Species | Solvent/Environment | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield | Reference(s) |

| 7-Azaindole (Normal) | Methanol | - | 374 | - | - | [13] |

| 7-Azaindole (Tautomer) | Methanol | - | 505 | - | - | [13] |

| 7-Azaindole | Water (neutral pH, 20°C) | - | - | 0.910 | - | [13] |

| 1-Methyl-7-azaindole | Water (20°C) | - | - | 21 | 0.55 | [13] |

Table 3: Energetics of Tautomerization

| System | Parameter | Value (kcal/mol) | Computational Method | Reference(s) |

| 7-Azaindole Monomer (gas phase) | Ground-state activation energy | ~60 | Hartree-Fock | [13] |

| 7-Azaindole-Water (1:1 complex) | Ground-state activation energy | ~26 | Hartree-Fock | [13] |

| 7-Azaindole-Water (1:2 complex) | Tautomer relative energy | 9.6 | Hartree-Fock | [13] |

| 7-Azaindole-Water (1:2 complex) | Proton transfer barrier | 22 | Hartree-Fock | [13] |

| 7-Azaindole-Methanol (1:1 complex) | ESDPT barrier | 2.8 | MRPT2 | [14] |

| 7-Azaindole Dimer | Tautomer relative stability (excited state) | ~10 | - | [19] |

| 7-Azaindole-δ-valerolactam (1:1 complex) | Tautomer relative stability (excited state) | ~6 | - | [19] |

Experimental and Computational Protocols

A variety of sophisticated experimental and computational techniques are employed to unravel the complexities of 7-azaindole's photophysics.

Key Experimental Methodologies

-

Time-Resolved Fluorescence Spectroscopy: This is a cornerstone technique for studying excited-state dynamics.

-

Protocol: A typical setup involves excitation of the sample with a picosecond or femtosecond laser pulse at a specific wavelength (e.g., in the UV range). The subsequent fluorescence emission is then detected as a function of time and wavelength, often using a streak camera or time-correlated single-photon counting (TCSPC). By analyzing the decay of the normal emission and the rise of the tautomer emission, the kinetics of the proton transfer can be determined.[12][16] Isotopic substitution (e.g., replacing hydrogen with deuterium) is often used to probe the mechanism through the kinetic isotope effect.[5][16]

-

-

Supersonic Jet Expansion Spectroscopy: This technique allows for the study of isolated molecules and complexes in the gas phase at very low temperatures.

-

Protocol: The sample is heated and mixed with a carrier gas (e.g., helium or argon) and expanded through a small nozzle into a vacuum chamber. This process cools the molecules to a few Kelvin, simplifying their electronic and vibrational spectra. Laser-induced fluorescence (LIF) or fluorescence excitation (FE) spectra are then recorded by scanning the excitation laser wavelength while monitoring the total fluorescence.[5][17] Dispersed fluorescence (DF) spectra can be obtained by fixing the excitation wavelength and dispersing the emission through a monochromator.[5]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to hydrogen bonding and tautomeric form.

-

Protocol: In the context of jet-cooled studies, IR-UV double resonance spectroscopy is often used. An IR laser excites a specific vibrational mode, and a subsequent UV laser probes the population of the vibrationally excited molecules. By scanning the IR frequency, a vibrational spectrum of the ground electronic state can be obtained.[20] This is particularly useful for characterizing the N-H stretching frequencies in the normal and tautomeric forms.[20]

-

Computational Approaches

-

Quantum Chemical Calculations: A range of quantum mechanical methods are used to model the potential energy surfaces of the ground and excited states of 7-azaindole and its complexes.

-

Methodologies:

-

Ab initio methods: Coupled-cluster (CC2) and algebraic diagrammatic construction through second order (ADC(2)) are high-level methods that provide accurate descriptions of excited states.[9][15] Second-order Møller-Plesset perturbation theory (MP2) is often used for ground-state calculations.

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used methods for optimizing geometries and calculating energies. However, some TD-DFT functionals have been shown to be unreliable for predicting transition state structures and barriers for the excited-state tautomerization of 7-azaindole.[14]

-

-

Protocol: Calculations typically involve geometry optimization of the reactants, products, and transition states on both the ground (S₀) and excited (S₁) potential energy surfaces. This allows for the determination of relative energies, activation barriers, and reaction pathways. The inclusion of solvent effects is often crucial and can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or by explicitly including solvent molecules in the calculation.[14][21]

-

-

On-the-Fly Dynamics Simulations: These simulations provide a time-dependent picture of the proton transfer event.

-

Protocol: After an initial electronic excitation, the trajectory of the molecule is propagated on the excited-state potential energy surface. This allows for the direct observation of the proton transfer mechanism and the calculation of reaction timescales.[15]

-

Conclusion and Outlook

The study of 7-azaindole tautomerism and proton transfer provides fundamental insights into reaction dynamics in chemical and biological systems. The interplay between the molecular structure, the electronic state, and the solvent environment creates a rich and complex photophysical behavior. While significant progress has been made in elucidating the dominant mechanisms, such as the concerted ESDPT in the dimer and the role of solvent catalysis, open questions remain, particularly regarding the precise nature of the "blocked" solvation states in water and the influence of more complex biological environments.

For drug development professionals, a deep understanding of these mechanisms is crucial. The 7-azaindole scaffold is a key component in numerous kinase inhibitors, where its hydrogen bonding capabilities are essential for binding to the target protein.[1][3][4] The tautomeric state and proton transfer potential of a 7-azaindole-based drug could influence its binding affinity, selectivity, and pharmacokinetic properties. Future research will likely focus on leveraging these fundamental principles to design more effective and specific therapeutic agents. The continued development of advanced spectroscopic techniques and high-level computational methods will undoubtedly play a pivotal role in these future discoveries.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. barbatti.org [barbatti.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Excited-state triple-proton transfer in 7-azaindole(H(2)O)(2) and reaction path studied by electronic spectroscopy in the gas phase and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proton transfer of excited 7-azaindole in reverse-micellar methanol nanopools: even faster than in bulk methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Expanding Therapeutic Potential of 7-Azaindole Compounds: A Technical Overview of Their Biological Activities

For Immediate Release

Novel 7-azaindole (B17877) derivatives are emerging as a significant class of heterocyclic compounds in drug discovery, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of their therapeutic potential, focusing on their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Kinase Inhibition: A Prominent Mechanism of Action

A substantial body of research has highlighted the potent inhibitory effects of 7-azaindole derivatives against various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Several novel 7-azaindole scaffolds have been identified as potent inhibitors of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently overactive in cancer.[1] Compounds such as B13 and B14 have demonstrated subnanomolar inhibitory concentrations (IC50) against PI3K isoforms.[2]

Table 1: In Vitro Inhibitory Activity of Novel 7-Azaindole Derivatives Against PI3K Isoforms

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| B13 | 2.50 ± 0.29 | 0.69 ± 0.16 | 0.52 ± 0.09 | 0.5 |

| B14 | 3.12 ± 0.48 | 0.17 ± 0.05 | 0.15 ± 0.06 | - |

| C1 | >10 | 2.50 ± 0.06 | 1.79 ± 0.18 | 7.13 ± 1.55 |

| C2 | 6.19 ± 0.49 | 2.91 ± 0.05 | 1.30 ± 0.04 | >10 |

Data sourced from a study on novel 7-azaindole scaffold derivatives as PI3K inhibitors.[2]

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[3] 7-azaindole-based compounds have been developed as potent inhibitors of Aurora kinases, particularly Aurora B.[4]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives Against Aurora Kinases

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| GSK1070916 | 350 | 0.38 |

| Compound 22 | 1.6 | 3.7 |

| Compound 27 | 1.1 | 4.4 |

| Compound 30 | 1.3 | 2.5 |

Data compiled from studies on azaindole derivatives as kinase inhibitors.[4]

Anticancer Activity: Prolific Cytotoxic Effects

The kinase inhibitory properties of 7-azaindole derivatives, among other mechanisms, contribute to their significant anticancer activity against a range of human tumor cell lines.

In Vitro Antiproliferative Activity

Novel synthesized 7-azaindole compounds have demonstrated potent growth-inhibitory effects against various cancer cell lines, including those from breast (MCF-7), lung (A549), and liver (HepG2) cancers.[5][6] The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values are presented below.

Table 3: Antiproliferative Activity of Novel 7-Azaindole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

| 4a | MCF-7 | >100 |

| 4b | MCF-7 | 69.31 |

| 4c | MCF-7 | 42.55 |

| 4g | MCF-7 | 15.56 |

| 4h | MCF-7 | 88.61 |

| 4i | MCF-7 | 55.21 |

| 7-AID | HeLa | 16.96 |

| 7-AID | MCF-7 | 14.12 |

| 7-AID | MDA MB-231 | 12.69 |

Data for compounds 4a-4i and 7-AID were obtained from separate studies on the anticancer activities of novel 7-azaindole analogs.[5]

Antimicrobial Activity: A New Frontier

Recent investigations have revealed the potential of 7-azaindole derivatives as effective antimicrobial agents against a variety of bacterial and fungal pathogens.

Antibacterial and Antifungal Susceptibility

Studies have reported the minimum inhibitory concentrations (MICs) of novel 7-azaindole compounds against both Gram-positive and Gram-negative bacteria, as well as yeasts.[7]

Table 4: Antimicrobial Activity of 2,5-Disubstituted 7-Azaindoles (MIC in µg/mL)

| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Candida albicans | Cryptococcus neoformans |

| 16a | >125 | >125 | >125 | >125 | 15.6 |

| 16b | 62.5 | 7.8 | >125 | 62.5 | 7.8 |

| 16c | >125 | >125 | >125 | >125 | 15.6 |

| 16d | >125 | >125 | >125 | >125 | 3.9 |

| 16e | >125 | >125 | >125 | >125 | 7.8 |

Data from a study on the antimicrobial activity of synthesized 7-azaindoles.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory effects of test compounds.[8][9]

-

Reagent Preparation :

-

Prepare a stock solution of the 7-azaindole test compound in DMSO.

-

Dilute recombinant human PI3Kα enzyme in the appropriate kinase dilution buffer.

-

Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

Prepare the ATP solution in the kinase assay buffer.

-

-

Assay Procedure :

-

Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted PI3Kα enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis :

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Aurora B Kinase Assay

This protocol outlines an in vitro kinase assay to determine the inhibitory activity of compounds against Aurora B kinase.[10][11]

-

Reaction Setup :

-

Combine 100 ng of active Aurora B kinase with 1 µg of inactive histone H3 protein (substrate) in a microcentrifuge tube.

-

Add the test compound at various concentrations.

-

The reaction is carried out in 1x kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

-

Kinase Reaction :

-

Initiate the reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection :

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with an antibody specific for phosphorylated histone H3.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis :

-

Quantify the band intensities to determine the extent of histone H3 phosphorylation.

-

Calculate the percentage of inhibition at each compound concentration relative to the control and determine the IC50 value.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

-

Cell Seeding :

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of the 7-azaindole test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Reading :

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 or IC50 value.

-

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17]

-

Preparation of Antimicrobial Dilutions :

-

Prepare a stock solution of the 7-azaindole compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation :

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

-

Inoculation and Incubation :

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

MIC Determination :

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating novel 7-azaindole compounds.

References

- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]

- 8. PI3K (p110α/p85α) Protocol [worldwide.promega.com]

- 9. promega.de [promega.de]

- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora B kinase activity assay [bio-protocol.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Crystal Structure of 7-Azaindole Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisostere for indole (B1671886) in the design of kinase inhibitors and other therapeutic agents. Its unique hydrogen bonding capabilities, which allow for the formation of stable dimers, are critical to its biological activity and physicochemical properties. This guide provides an in-depth analysis of the crystal structure of 7-azaindole dimers, detailing the experimental protocols for their characterization and presenting key structural data.

The Significance of Dimerization

7-azaindole readily forms highly stable, centrosymmetric dimers through dual N–H···N hydrogen bonds between the pyrrole (B145914) and pyridine (B92270) rings of two monomers. This dimerization is a key feature, influencing the molecule's behavior in both solution and the solid state. The study of these dimers serves as a model for understanding hydrogen-bond dynamics and tautomeric equilibria, which are fundamental to biological processes, including DNA base pairing. Furthermore, the electronic properties of these dimers, particularly the phenomenon of excited-state double proton transfer (ESDPT), are of significant interest in the fields of photophysics and materials science.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional structure of 7-azaindole dimers is single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process, synthesized from standard crystallographic practices and information reported for 7-azaindole derivatives.[1][2]

2.1. Crystallization

-

Objective: To grow single crystals of sufficient size and quality for diffraction experiments.

-

Methodology:

-

Solvent Selection: 7-azaindole and its derivatives are typically dissolved in a suitable organic solvent. Ethanol has been successfully used for recrystallization.[3] The choice of solvent is critical and may require screening of various options (e.g., methanol, acetone, acetonitrile, or solvent mixtures).

-

Slow Evaporation: A saturated solution of the 7-azaindole compound is prepared at room temperature or with gentle heating. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.

-

2.2. Data Collection

-

Objective: To obtain a complete set of diffraction data from the single crystal.

-

Methodology:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

-

Mounting and Cooling: The flash-cooled crystal is mounted on the diffractometer's goniometer in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratios.

-

2.3. Structure Solution and Refinement

-

Objective: To determine the atomic positions in the unit cell and refine the structural model.

-

Methodology:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

-

Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and software tools to ensure its chemical and geometric reasonableness.

-

Crystallographic Data of 7-Azaindole Derivative Dimers

While the crystal structure of the parent 7-azaindole is known to form tetrameric units in the solid state[1], many of its derivatives crystallize as the characteristic dimers. The table below summarizes the crystallographic data for two such derivatives, providing insight into the geometry of the 7-azaindole dimer core.

| Parameter | 5-Bromo-7-azaindole[4] | 3-Chloro-7-azaindole[2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.123(2) | 12.3438(3) |

| b (Å) | 9.897(2) | 3.85964(11) |

| c (Å) | 14.872(3) | 14.4698(4) |

| α (°) | 90 | 90 |

| β (°) | 108.78(3) | 100.739(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | Not Reported | 677.31(3) |

| Z | Not Reported | 4 |

Visualizing the Process and Structure

To further clarify the experimental workflow and the resulting molecular structure, the following diagrams are provided.

Conclusion

The dimerization of 7-azaindole is a fundamental aspect of its chemistry, with significant implications for its application in drug development. The crystal structures of 7-azaindole derivatives consistently reveal a centrosymmetric dimer formed by two N–H···N hydrogen bonds. The experimental protocol for determining these structures relies on well-established single-crystal X-ray diffraction techniques. A thorough understanding of this structural motif is essential for researchers and scientists working with this important class of molecules, enabling the rational design of novel therapeutics with optimized properties.

References

A Deep Dive into the Electronic States of 7-Azaindole: A Technical Guide for Researchers

December 10, 2025

Abstract

7-Azaindole (B17877) (7AI) stands as a crucial molecular scaffold in medicinal chemistry and a pivotal model system for understanding fundamental photochemical processes, such as excited-state proton transfer (ESPT), which is central to the stability of DNA base pairs. This technical guide provides a comprehensive overview of the computational and experimental methodologies employed to investigate the electronic states of 7-azaindole. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, in-depth experimental and computational protocols, and visual representations of key processes and workflows. The photophysical behavior of 7-azaindole is governed by a delicate interplay of low-lying ππ* and nπ* electronic states, which are profoundly influenced by its environment. Understanding these electronic landscapes is critical for the rational design of novel therapeutics and fluorescent probes.

Introduction

7-Azaindole, a bioisostere of tryptophan, has garnered significant attention due to its unique photophysical properties and its role as a versatile building block in drug discovery.[1] Its fluorescence is highly sensitive to the local environment, making it an excellent intrinsic probe for protein structure and dynamics.[2] The defining characteristic of 7-azaindole is its propensity to form hydrogen-bonded dimers and complexes with protic solvents, which serve as model systems for the hydrogen bonds in DNA base pairs.

Upon photoexcitation, these complexes can undergo excited-state proton transfer (ESPT), a phenomenon first explored in 7-azaindole systems. This process involves the transfer of a proton along the hydrogen bond, leading to the formation of a tautomer with distinct electronic and emissive properties. The efficiency and mechanism of ESPT are intricately linked to the nature and energies of the excited electronic states. Consequently, a precise characterization of these states is paramount for a complete understanding of 7-azaindole's photochemistry and its applications.

Computational chemistry has emerged as an indispensable tool for elucidating the electronic structure and dynamics of 7-azaindole. Methods ranging from Time-Dependent Density Functional Theory (TD-DFT) to more sophisticated multireference techniques like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) have been employed to model its electronic states and potential energy surfaces.[2][3][4] This guide will delve into these computational approaches, benchmark their accuracy against experimental data, and provide a clear framework for their application.

Computational Methodologies

The accurate theoretical description of the electronic states of 7-azaindole, particularly its excited states and the proton transfer process, requires careful selection of computational methods. The choice is often a balance between computational cost and accuracy, especially given the multiconfigurational nature of the excited states and the importance of dynamic electron correlation.

Ground State Calculations and Geometry Optimization

Ground state geometries are typically optimized using Density Functional Theory (DFT), often with the B3LYP functional, or second-order Møller-Plesset perturbation theory (MP2).[5][6] For DFT calculations, basis sets such as 6-311G(d,p) have been shown to provide rotational constants in good agreement with experimental microwave spectroscopy data.[3][6]

Excited State Calculations

The calculation of excited electronic states presents a greater challenge. Several methods are commonly employed:

-

Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method due to its computational efficiency. However, for 7-azaindole, TD-DFT has shown limitations in accurately predicting the transition state structures and energy barriers for excited-state tautomerization.[7] Functionals like CAM-B3LYP are often used for studying charge-transfer aspects.[8]

-

Complete Active Space Self-Consistent Field (CASSCF): As a multireference method, CASSCF is well-suited for describing the electronic states of 7-azaindole, which can have significant static correlation. A common choice for the active space is the complete π-system, for instance, a (10,9) active space comprising 10 π-electrons in 9 π-orbitals.[3]

-

Multireference Second-Order Perturbation Theory (CASPT2/MRPT2): To account for dynamic electron correlation, which is crucial for obtaining accurate excitation energies, single-point energy calculations using CASPT2 are often performed on CASSCF-optimized geometries.[3][7] This approach has demonstrated good agreement with experimental 0-0 excitation energies.[3]

Modeling Solvent Effects

The influence of the solvent on the electronic states of 7-azaindole is significant. Computational models account for this in two primary ways:

-

Continuum Solvation Models: The Polarizable Continuum Model (PCM) is frequently used to simulate the bulk solvent effect on the electronic structure and potential energy surfaces.[9]

-

Microsolvation: This approach involves explicitly including a small number of solvent molecules (e.g., water or methanol) in the quantum mechanical calculation. This is particularly important for studying the specific hydrogen-bonding interactions that mediate the ESPT process.[7][10]

The following diagram illustrates a typical computational workflow for investigating the excited-state properties of 7-azaindole.

Experimental Protocols

Experimental studies, primarily using laser spectroscopy on jet-cooled molecules, provide the benchmark data against which computational results are validated.

Supersonic Jet-Cooling

To obtain high-resolution electronic spectra, 7-azaindole is seeded in a noble gas carrier (e.g., Argon) and expanded through a nozzle into a vacuum chamber. This process, known as supersonic jet-cooling, dramatically reduces the rotational and vibrational temperatures of the molecules, simplifying the resulting spectra.

Spectroscopic Techniques

-

Laser-Induced Fluorescence (LIF): A tunable UV laser excites the jet-cooled molecules. The resulting fluorescence is collected and analyzed to generate an excitation spectrum. This technique is used to probe the vibrational levels of the electronically excited state.[11]

-

Single Vibronic Level Fluorescence (SVLF) or Dispersed Fluorescence (DF): The excitation laser is fixed on a specific vibronic band of the excited state, and the emitted fluorescence is dispersed through a monochromator. This provides information about the vibrational levels of the ground electronic state.[11]

-

Resonant Two-Color Two-Photon Ionization (R2PI): This is another technique for obtaining the excitation spectrum. A first laser excites the molecule to a specific level in the S1 state, and a second laser with sufficient energy ionizes the molecule. The resulting ions are detected.[11]

The following diagram illustrates a simplified experimental setup for jet-cooled laser spectroscopy.

Quantitative Data on Electronic States

The following tables summarize key quantitative data from computational and experimental studies on the electronic states of 7-azaindole.

Table 1: Calculated vs. Experimental Excitation Energies

| Method/Basis Set | State | Excitation Type | Calculated Energy (eV) | Experimental Energy (eV) | Reference |

| CASPT2(10,9)/6-31G(d,p) | S₁ (¹Lb) | Adiabatic | 4.18 | 4.29 | [3] |

| MCQDPT2/DZP | S₁ (π→π*) | Adiabatic | 3.9 | 4.29 (gas phase) | [10] |

| TD-DFT (various functionals) | S₁ | Vertical | ~4.5-5.0 | ~4.4-4.6 | [4][12] |

| CASPT2 | S₁ | Vertical | 4.41 | ~4.4-4.6 | [4] |

Table 2: Ground and Excited State Dipole Moments (in Debye)

| State | Method | Calculated (D) | Experimental (D) | Reference |

| S₀ | Stark Effect | - | 1.49 | [13] |

| S₀ | DFT/CAM-B3LYP/6-311G(d,p) | ~1.5-1.6 | - | [8] |

| S₁ | Stark Effect | - | ~2.3-4.6 | [13] |

| S₁ | TD-DFT/CAM-B3LYP/6-311G(d,p) | ~3.0-4.0 | - | [8] |

Table 3: Proton Transfer Barriers

| System | State | Method | Barrier (kcal/mol) | Reference |

| 7AI Monomer | S₀ | HF/MP2 | 59 | [10] |

| 7AI-H₂O Complex | S₀ | HF/MP2 | ~19-23 | [10] |

| 7AI-H₂O Complex | S₁ | MCQDPT2 | ~6 | [10] |

| 7AI Dimer | S₁ | MRPT | Concerted mechanism favored | [7] |

Key Photochemical Processes: Excited-State Proton Transfer (ESPT)

The ESPT in 7-azaindole complexes is a cornerstone of its photochemistry. In the 7-azaindole dimer, a double proton transfer (DPT) occurs, leading to the formation of the tautomeric dimer. In complexes with protic solvents like water or methanol, the solvent can act as a bridge, facilitating a proton relay mechanism. This can involve single, double, or even triple proton transfers depending on the number and arrangement of solvent molecules.[1][10]

Computational studies have been instrumental in mapping the potential energy surfaces for these reactions, revealing that the process is often a concerted but asynchronous transfer of protons.[7] The energy barrier for this transfer is significantly lowered in the excited state compared to the ground state, explaining why the reaction is photochemically driven.

The following diagram illustrates the logical comparison between TD-DFT and multireference methods for studying ESPT in 7-azaindole.

Conclusion and Future Outlook

The study of the electronic states of 7-azaindole continues to be a vibrant area of research, driven by its relevance in both fundamental chemistry and applied fields like drug development. Computational methods, when used in close concert with experimental techniques, provide a powerful paradigm for unraveling the complex photophysics of this molecule. While TD-DFT offers a computationally tractable approach for initial investigations, multireference methods like CASSCF and CASPT2 are indispensable for achieving a quantitatively accurate picture of the excited-state potential energy surfaces and the dynamics of proton transfer.

Future research will likely focus on several key areas. The development of more efficient and accurate computational methods will allow for the study of larger 7-azaindole-containing systems, such as proteins, with high accuracy. The use of ab initio molecular dynamics simulations will provide a more detailed, time-resolved view of the ESPT process, capturing the intricate coupling between electronic and nuclear motion.[14] Furthermore, the exploration of novel 7-azaindole derivatives with tailored photophysical properties will continue to expand their utility as fluorescent probes and in materials science. The foundational understanding of the electronic states of 7-azaindole, as outlined in this guide, will be critical to the success of these future endeavors.

References

- 1. barbatti.org [barbatti.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A theoretical study on excited state double proton transfer reaction of a 7-azaindole dimer: an ab initio potential energy surface and its empirical valence bond model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Accurate Vertical Excitation Energies of BODIPY/Aza-BODIPY Derivatives from Excited-State Mean-Field Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 14. Modeling Excited-State Proton Transfer to Solvent: A Dynamics Study of a Super Photoacid with a Hybrid Implicit/Explicit Solvent Model - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 7-Azaindole: A Technical Guide for Researchers

An in-depth examination of the solubility of 7-azaindole (B17877) in various organic and aqueous solvent systems, providing critical data and methodologies for its application in pharmaceutical and chemical research.

7-Azaindole, a heterocyclic aromatic compound and a bioisostere of indole (B1671886), is a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of various therapeutic agents, including protein kinase inhibitors.[1][2] Understanding the solubility of 7-azaindole is paramount for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of its solubility in a range of common organic and aqueous solvents, presents detailed experimental protocols for solubility determination, and offers a visual workflow for solubility assessment.

Quantitative Solubility Data

The solubility of 7-azaindole is influenced by the solvent's polarity, hydrogen bonding capabilities, and temperature. The following tables summarize the mole fraction solubility (x₁) of 7-azaindole in various pure organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x₁) of 7-Azaindole in Pure Organic Solvents [3]

| Temperature (K) | Tetrahydrofuran (THF) | Acetone (B3395972) | Methanol (B129727) | Isopropanol (B130326) | Ethyl Acetate (EA) | Ethanol (B145695) | Acetonitrile (B52724) | n-Propanol | n-Hexane |

| 278.15 | 0.2089 | 0.1458 | 0.1067 | 0.0763 | 0.0769 | 0.0632 | 0.0456 | 0.0621 | 0.0008 |

| 283.15 | 0.2354 | 0.1653 | 0.1215 | 0.0869 | 0.0878 | 0.0724 | 0.0521 | 0.0711 | 0.0010 |

| 288.15 | 0.2646 | 0.1871 | 0.1379 | 0.0988 | 0.1001 | 0.0827 | 0.0595 | 0.0812 | 0.0012 |